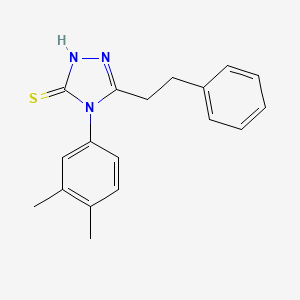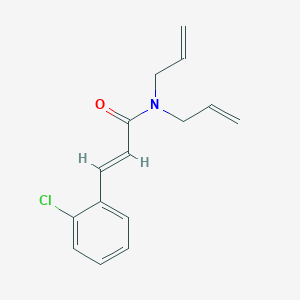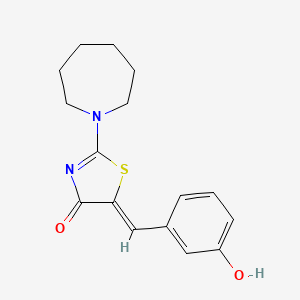
2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress in the body. This compound has also been shown to possess anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, it has been shown to possess antimicrobial properties, which help in fighting against various bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its potential therapeutic properties. This compound has been shown to possess various properties that make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions that can be explored in the study of 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one. One of the future directions is the further study of its potential therapeutic properties. This compound has shown promising results in various studies and further studies are needed to fully understand its potential in the treatment of various diseases. Another future direction is the study of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound and how it interacts with various cellular pathways. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound is another future direction that can be explored.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has been carried out through various methods. One of the most commonly used methods is the reaction between 3-hydroxybenzaldehyde, 2-aminothiophenol, and 6-bromohexanoic acid in the presence of a catalyst. Another method involves the reaction between 2-aminothiophenol, 3-hydroxybenzaldehyde, and 6-bromohexanoic acid in the presence of a base.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-13-7-5-6-12(10-13)11-14-15(20)17-16(21-14)18-8-3-1-2-4-9-18/h5-7,10-11,19H,1-4,8-9H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABNJFPDIFPKF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5834319.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5834327.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5834344.png)
![4-[(4-ethoxy-3-iodo-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5834347.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5834360.png)
![2-butyl-5-(4-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5834363.png)
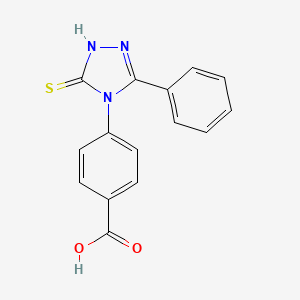
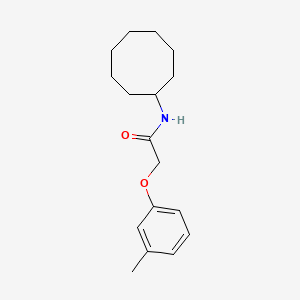
![4-bromo-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5834379.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)
